

Metabolic pathways of C14-maresins in tissues

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An In-depth Technical Guide on the Metabolic Pathways of C14-Maresins in Tissues

Introduction

Maresins are a family of specialized pro-resolving mediators (SPMs) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).^{[1][2]} First discovered in macrophage exudates, these potent lipid mediators play a crucial role in the resolution of inflammation, tissue regeneration, and pain reduction.^{[1][3][4]} Their name, "maresin," is an acronym for "macrophage mediators in resolving inflammation."^{[2][5]} This guide focuses on the metabolic pathways of C14-maresins, which are initiated by the lipoxygenation of DHA at the 14th carbon position. We will explore their biosynthesis, subsequent metabolic transformations in various tissues, and the key enzymes involved. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of these critical resolution-phase molecules.

Biosynthesis of C14-Maresins

The biosynthesis of C14-maresins is a multi-step enzymatic cascade primarily occurring in macrophages, but also observed in other cell types like platelets and leukocytes.^{[2][6]} The pathway begins with the essential omega-3 fatty acid, DHA, and proceeds through a series of highly specific enzymatic reactions to generate a family of bioactive molecules.

1. Initial Lipoxygenation of DHA: The pathway is initiated by the enzyme 12-lipoxygenase (12-LOX) in humans, which abstracts a hydrogen atom and inserts molecular oxygen at the C14 position of DHA.^{[2][3]} This stereospecific reaction yields 14S-hydroperoxy-4Z,7Z,10Z,12E,16Z,19Z-docosahexaenoic acid (14S-HpDHA).^{[3][4]} In murine models, the

ortholog 12/15-LOX is responsible for this initial step.[3] Studies have also shown that human 15-lipoxygenase-1 (h15-LOX-1) can catalyze this reaction, presenting a potential alternative pathway for maresin biosynthesis.[1]

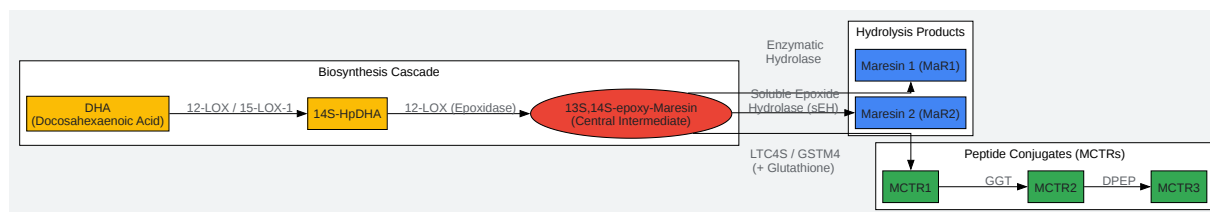
2. Formation of the Epoxide Intermediate: The 14S-HpDHA intermediate is then rapidly converted by the same 12-LOX enzyme, acting as an epoxidase, into a critical intermediate: 13S,14S-epoxy-maresin (also termed 13,14-eMaR).[1][2][3] This epoxide is the central precursor to the entire family of C14-maresins.[2]

3. Generation of Maresin 1 and Maresin 2: The 13S,14S-epoxy-maresin intermediate can be enzymatically hydrolyzed to form two distinct dihydroxy products:

- Maresin 1 (MaR1): Formed via enzyme-mediated hydrolysis, resulting in 7R,14S-dihydroxy-docosa-4Z,8E,10E,12Z,16Z,19Z-hexaenoic acid.[3][7]
- Maresin 2 (MaR2): Formed via the action of a soluble epoxide hydrolase (sEH), resulting in 13R,14S-dihydroxy-4Z,7Z,9E,11Z,16Z,19Z-docosahexaenoic acid.[1][2][7]

4. Formation of Maresin Conjugates in Tissue Regeneration (MCTRs): Alternatively, the 13S,14S-epoxy-maresin intermediate serves as a substrate for conjugation with glutathione. This branch of the pathway, which shares enzymes with the leukotriene pathway, produces peptide-lipid conjugates with potent tissue-regenerative properties.[8]

- MCTR1: Glutathione S-transferase MU 4 (GSTM4) and leukotriene C4 synthase (LTC4S) catalyze the conjugation of glutathione to the epoxide, yielding MCTR1.[2][7]
- MCTR2: MCTR1 is then converted to MCTR2 by the enzyme gamma-glutamyl transferase (GGT).[2][7]
- MCTR3: Finally, a dipeptidase (DPEP) converts MCTR2 to MCTR3.[2][7]



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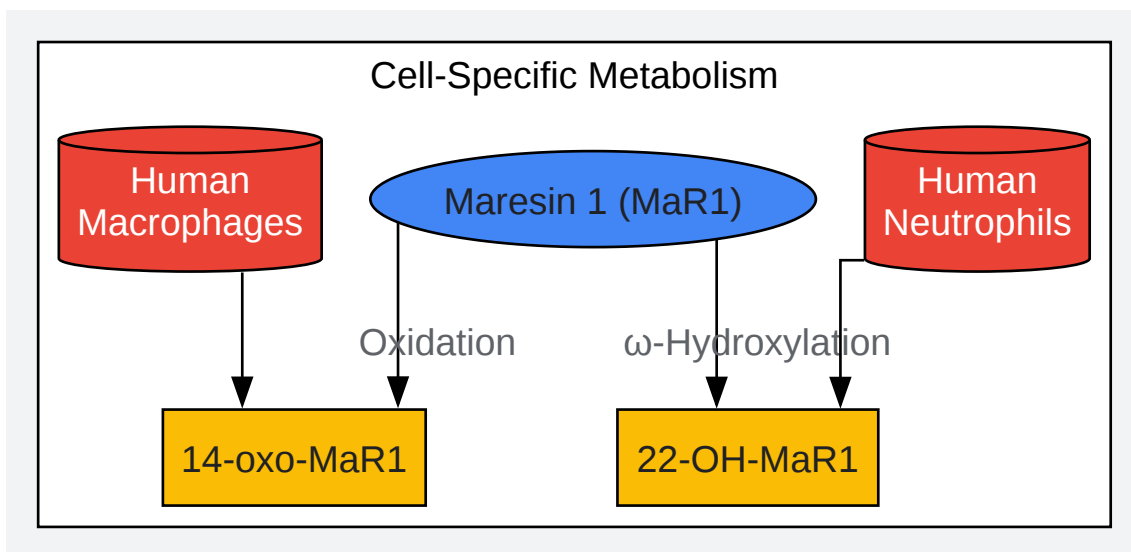
Figure 1: Biosynthesis pathway of C14-Maresins from DHA.

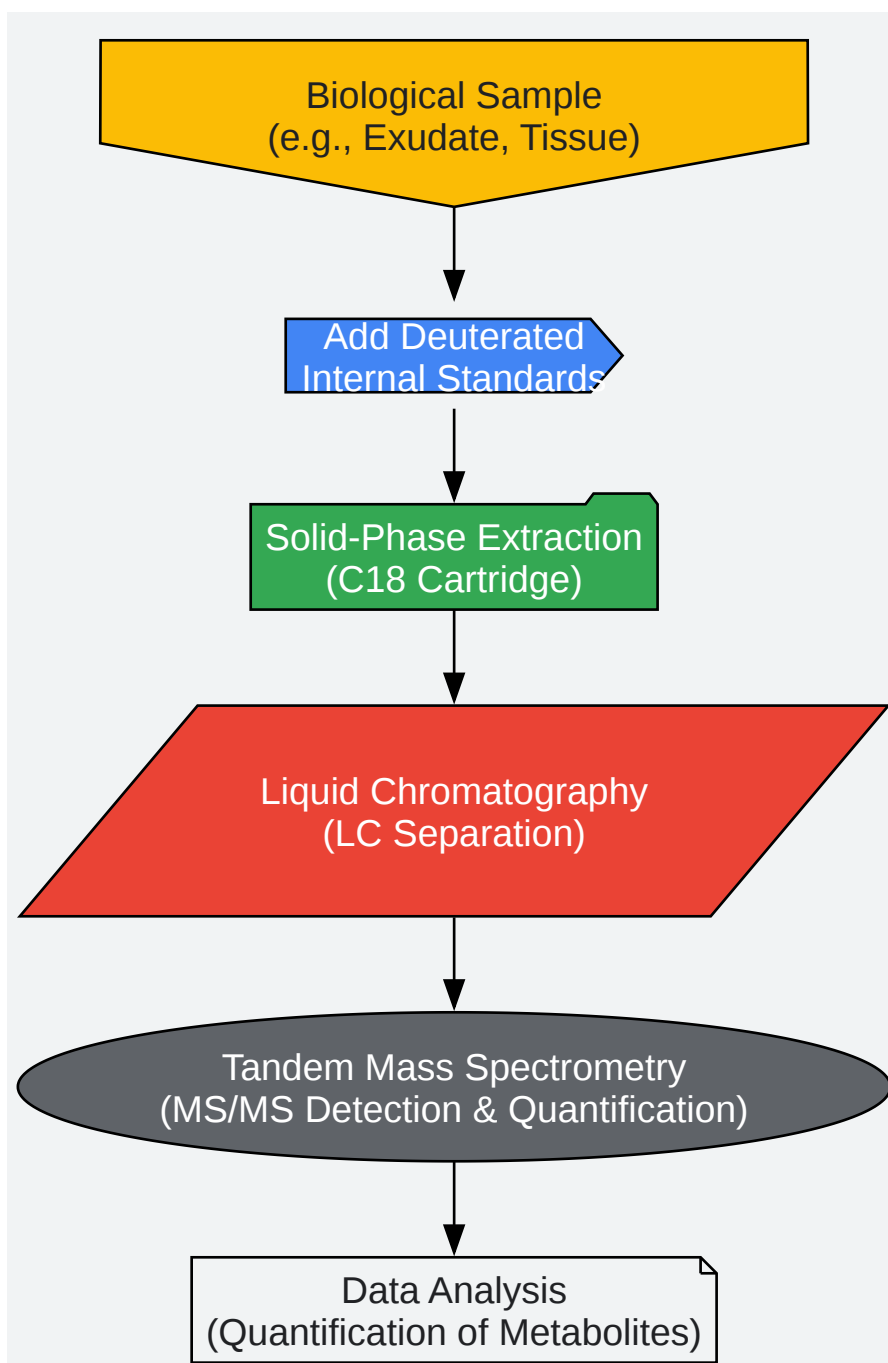
Further Metabolism of Maresin 1 in Inflammatory Exudates

Once produced, MaR1 can be further metabolized by leukocytes, particularly during an active inflammatory response. This metabolism can either lead to inactivation or generate new products that retain biological activity.[9] In the context of infectious inflammation, two major metabolites have been identified.[9]

- 14-oxo-MaR1: Human macrophages are the primary producers of this metabolite, which is formed by the oxidation of the hydroxyl group at the C14 position of MaR1.[9]
- 22-OH-MaR1 (22-hydroxy-MaR1): Human neutrophils are the main source of this metabolite, which results from omega-hydroxylation at the C22 position of MaR1.[9]

Both of these metabolites retain the ability to stimulate macrophage phagocytosis, a key pro-resolving function, although their potency can differ from the parent molecule, MaR1.[9] The levels of these metabolites are temporally regulated during the course of an inflammatory response.[9]





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